molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-

Cat. No.: B11887334
CAS No.: 112671-40-6
M. Wt: 217.34 g/mol
InChI Key: ZOLKVTSARAIFNX-UHFFFAOYSA-N
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Description

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is a specialized organic compound with the molecular formula C12H15NOSi. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylformamide (DMF): A common solvent with similar formamide functionality but lacks the trimethylsilyl-ethynyl group.

    N-Methylformamide (NMF): Another formamide derivative used in organic synthesis.

    Trimethylsilylacetylene: Shares the trimethylsilyl-ethynyl group but lacks the formamide functionality.

Uniqueness

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the combination of the formamide group and the trimethylsilyl-ethynyl group. This dual functionality provides distinct reactivity and stability, making it valuable in specialized chemical reactions and applications.

Properties

CAS No.

112671-40-6

Molecular Formula

C12H15NOSi

Molecular Weight

217.34 g/mol

IUPAC Name

N-[2-(2-trimethylsilylethynyl)phenyl]formamide

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14)

InChI Key

ZOLKVTSARAIFNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1NC=O

Origin of Product

United States

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